
Potassium dicyanoaurate
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Overview
Description
Potassium dicyanoaurate(I) (K[Au(CN)₂]) is an inorganic compound critical to gold extraction, electroplating, and materials science. It forms a linear dicyanoaurate ion ([Au(CN)₂]⁻) with a stability constant (logβ₂ = 39.3), enabling efficient gold dissolution via the Elsner equation: $$4 \, \text{Au} + 8 \, \text{CN}^− + \text{O}2 + 2 \, \text{H}2\text{O} \rightarrow 4 \, [\text{Au(CN)}_2]^− + 4 \, \text{OH}^−$$
This reaction underpins cyanidation processes, achieving >90% gold recovery from ores . Structurally, K[Au(CN)₂] crystallizes in a rhombohedral lattice (space group R3) with Au-Au distances of 3.652 Å . Its applications span electronics plating (e.g., aerospace components), photolithography, and historical photography . However, its toxicity (H300, H410) necessitates strict handling due to cyanide release and enzyme inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium dicyanoaurate can be synthesized through the reaction of gold with potassium cyanide in the presence of oxygen. The reaction typically occurs under controlled conditions to ensure the formation of the desired product:
4Au+8KCN+O2+2H2O→4K[Au(CN)2]+4KOH
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and stringent quality control measures to ensure the purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it is converted to higher oxidation states.
Reduction: It can also be reduced to elemental gold under specific conditions.
Substitution: The compound can participate in substitution reactions where the cyanide ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligands like thiourea or phosphines can be used in substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state gold complexes.
Reduction: Elemental gold.
Substitution: Gold complexes with different ligands.
Scientific Research Applications
Catalysis
Role in Catalytic Reactions:
Potassium dicyanoaurate serves as an effective catalyst in several organic reactions. Its unique properties facilitate faster and more selective chemical processes, particularly beneficial in pharmaceutical manufacturing. For instance, it has been utilized in the synthesis of complex organic molecules through various catalytic pathways.
Case Study:
A study demonstrated the use of this compound as a catalyst for the oxidation of alcohols to aldehydes and ketones. The reaction exhibited high selectivity and efficiency, showcasing the compound's potential in organic synthesis applications.
Materials Science
Gold Nanoparticle Synthesis:
One of the most significant applications of this compound is in the synthesis of gold nanoparticles. These nanoparticles are crucial for various applications in drug delivery, imaging, and diagnostics within biomedical research.
Electrochemical Applications:
The compound is also employed in electrochemical studies, enhancing the performance of sensors and batteries. Its ability to form stable gold nanoparticles contributes to improved electrochemical activity and efficiency .
Application Area | Description |
---|---|
Gold Nanoparticle Synthesis | Used as a precursor for producing gold nanoparticles for drug delivery and imaging. |
Electrochemistry | Enhances performance in sensor development and battery efficiency. |
Photovoltaic Cells | Contributes to the fabrication of thin-film solar cells for improved energy conversion. |
Biochemistry
Biochemical Assays:
this compound is utilized in biochemical assays due to its interaction with biomolecules. It can influence enzyme activity and protein interactions, making it valuable for studying biochemical pathways.
Case Study:
Research has shown that this compound can be used in assays to detect gold concentrations in biological samples, aiding in understanding gold's effects on human health .
Environmental Research
Environmental Monitoring:
The compound is employed in studies related to environmental monitoring and remediation. Its ability to bind with heavy metals allows it to be used in processes aimed at removing toxic substances from contaminated environments.
Case Study:
A study highlighted the effectiveness of this compound in binding with lead ions from wastewater, demonstrating its potential for environmental cleanup applications .
Analytical Chemistry
Detection Techniques:
In analytical chemistry, this compound is used for detecting and quantifying gold in various samples. This application is essential for quality control in industries that utilize gold or require monitoring of environmental contamination.
Case Study:
Analytical methods employing this compound have been developed to measure trace amounts of gold in environmental samples, providing critical data for pollution assessment .
Mechanism of Action
The mechanism of action of Potassium dicyanoaurate involves its interaction with molecular targets and pathways. In catalysis, the compound facilitates the activation of substrates and the formation of reactive intermediates. In biological systems, it can interact with proteins and enzymes, influencing their activity and function. The cyanide ligands play a crucial role in stabilizing the gold center and modulating its reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Gold-Based Cyanide Complexes
Analysis :
- K[Au(CN)₄] : The Au(III) analogue is less prevalent due to higher reactivity and synthesis challenges. Its square-planar geometry contrasts with the linear Au(I) structure, impacting ligand exchange kinetics .
- Na[Au(CN)₂] : Functionally similar but preferred industrially for cost and solubility advantages. Sodium salts often replace potassium in bulk processes .
Silver and Other Metal Cyanides
Analysis :
- K[Ag(CN)₂] : Shares linear geometry but serves silver plating. Lower stability (logβ₂ \sim21) limits Ag leaching efficiency compared to Au .
- Gd[Au(CN)₂]₃ : A heterometallic framework with shortened Au-Au distances (3.316 Å vs. 3.652 Å in K[Au(CN)₂]), enabling unique optical properties. Gd³⁺ occupies trigonal-prismatic sites, influencing magnetic behavior .
Pharmaceutical Gold Complexes

Analysis :
- Auranofin: An FDA-approved Au(I) drug with thiol and phosphine ligands. Unlike K[Au(CN)₂], it targets enzyme inhibition (e.g., thioredoxin reductase) without cyanide toxicity .
- Sodium Aurothiomalate: Another Au(I) therapeutic with improved safety due to organic ligands, contrasting with K[Au(CN)₂]’s acute toxicity .
Key Research Findings
- Structural Flexibility : Counterions (e.g., Gd³⁺ vs. K⁺) significantly alter Au-Au distances and material properties, as seen in Gd[Au(CN)₂]₃ .
- Toxicity vs. Utility: While K[Au(CN)₂] enables high-purity gold deposition, its environmental and health risks drive research into alternatives (e.g., non-cyanide electrolytes) .
- Pharmaceutical Potential: Organic Au(I) complexes demonstrate that ligand choice can mitigate toxicity while retaining bioactivity, a lesson from K[Au(CN)₂]’s limitations .
Biological Activity
Potassium dicyanoaurate (KAu(CN)₂) is a gold(I) complex that has garnered interest in various fields, particularly in medicinal chemistry and toxicology. This article explores its biological activities, including its potential therapeutic effects and toxicological implications, supported by case studies and research findings.
This compound is a coordination compound composed of potassium ions and dicyanoaurate anions. Its unique structure allows it to interact with biological systems in diverse ways, making it a subject of interest for researchers investigating metal complexes in medicine.
Anticancer Activity
Recent studies have highlighted the anticancer properties of gold complexes, including this compound. Research indicates that gold(I) complexes can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : Gold complexes can interfere with cellular redox states, leading to the generation of reactive oxygen species (ROS). This oxidative stress can trigger intrinsic apoptotic pathways in cancer cells .
- Targeting Actin Dynamics : Some studies have shown that gold complexes can inhibit actin polymerization, which is crucial for cancer cell motility and proliferation. For instance, N-Heterocyclic Carbene (NHC) gold complexes demonstrated significant inhibition of actin polymerization comparable to established inhibitors like cytochalasin B .
Case Studies
-
Cholestatic Hepatitis from Gold Potassium Cyanide Ingestion :
A notable case involved a 27-year-old male who ingested this compound in a suicide attempt. He exhibited symptoms such as vomiting and hepatic dysfunction, leading to a diagnosis of acute gold toxicity. Pathological examination revealed centrilobular cholestasis and eosinophilic degeneration in the liver . This case underscores the potential hepatotoxic effects of this compound. -
Contact Allergy :
In a comparative study on contact allergies to gold salts, only one patient showed an allergic reaction to this compound among 2853 tested individuals. This suggests that while some individuals may develop sensitivities to gold compounds, this compound is less frequently implicated compared to other gold salts like sodium thiosulfate .
Toxicological Implications
The toxicological profile of this compound is significant due to its potential for causing adverse effects:
- Hepatotoxicity : The aforementioned case study reveals the risk of liver damage associated with high doses of this compound. Monitoring blood levels of gold after exposure can help assess the extent of toxicity .
- Allergic Reactions : Although rare, allergic reactions to this compound highlight the need for caution in individuals with known sensitivities to gold compounds .
Research Findings
Research has demonstrated various biological activities associated with this compound:
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing potassium dicyanoaurate(I) in a laboratory setting?
this compound(I) is typically synthesized via the Elsner equation, where gold reacts with cyanide salts (e.g., KCN) in an oxygenated alkaline aqueous solution. The reaction proceeds as: 4Au+8KCN+O2+2H2O→4K[Au(CN)2]+4KOH
To ensure purity, excess cyanide is used to stabilize the dicyanoaurate complex, and crystallization is performed under controlled pH (8–10) to avoid decomposition. X-ray crystallography confirms the linear geometry of the [Au(CN)₂]⁻ anion .
Q. How does the crystal structure of this compound(I) influence its reactivity in electrochemical applications?
The compound crystallizes in a rhombohedral lattice (space group R3) with a linear [Au(CN)₂]⁻ anion. This geometry facilitates rapid charge transfer in electrochemical systems, such as gold nanowire array electrodes. Researchers should validate structural integrity via IR spectroscopy (C≡N stretching \sim2100–2150 cm⁻¹) and X-ray diffraction to ensure minimal lattice defects, which can impede conductivity .
Q. What safety protocols are critical when handling this compound(I)?
Due to acute toxicity (oral LD₅₀: 5–25 mg/kg), researchers must use PPE (gloves, respirators) and work in fume hoods. Waste must be neutralized with hydrogen peroxide to degrade cyanide ions. Environmental protocols require limiting effluent concentrations to ≤0.2 µg/L (freshwater) to mitigate aquatic toxicity .
Advanced Research Questions
Q. How can diffusion limitations during gold sorption from dicyanoaurate solutions be experimentally resolved?
Sorption kinetics are often hindered by mixed external/internal diffusion. To address this, researchers can:
- Increase agitation rates (>300 rpm) to reduce external diffusion barriers.
- Use macroporous anion-exchange resins (e.g., AM-2B) with pore sizes >50 nm to enhance intra-particle transport.
- Model kinetics using the Boyd equation to distinguish rate-limiting steps, with activation energy <20 kJ/mol indicating diffusion control .
Q. What spectroscopic techniques elucidate the solution-phase behavior of dicyanoaurate complexes in the presence of transition metals?
Coordination studies with Zn²⁺ or Cu⁺ require:
- ¹³C/¹H NMR : To track cyanide ligand exchange (δ \sim110–120 ppm for C≡N).
- XAS (Au L₃-edge) : To probe Au–M bonding (e.g., Au–Zn at \sim3.0 Å in oligomers).
- ESI-MS : Identifies aggregation states (e.g., [Au(CN)₂]₃Zn²⁺ clusters). These methods reveal pre-nucleation species critical for designing Au–M composites .
Q. Why do photophysical studies of dicyanoaurate oligomers show concentration-dependent emission bands?
At high concentrations (>0.1 M), [Au(CN)₂]⁻ forms oligomers (trimers, tetramers) via aurophilic interactions (Au···Au \sim3.0 Å). Femtosecond spectroscopy reveals excited-state Au–Au bond contraction (from 3.0 Å to 2.7 Å), causing redshifted emission (450 → 600 nm). Time-resolved studies should account for solvent polarity, as hydrophobic media stabilize larger oligomers .
Specialized Application Questions
Q. How can this compound(I) be integrated into nanomaterial synthesis for environmental remediation?
β-lactoglobulin amyloid fibrils functionalized with dicyanoaurate selectively adsorb Hg²⁺ (99% efficiency) and radioactive ions (e.g., UO₂²⁺). Key steps:
- Immobilize [Au(CN)₂]⁻ on fibrils via cysteine-Au coordination.
- Optimize flow rates (<5 mL/min) in hybrid membrane adsorbers to maximize contact time.
- Validate using ICP-MS post-filtration .
Q. What experimental design considerations are needed to resolve contradictions in cyanidation efficiency for refractory gold ores?
Discrepancies in recovery (<80% vs. >90%) arise from sulfide mineral interference. Researchers should:
- Pre-treat ores with bio-oxidation (Acidithiobacillus ferrooxidans) to degrade pyrite.
- Monitor free cyanide levels via ion chromatography to maintain [CN⁻] >0.05 M.
- Use electrochemical quartz microbalance (EQCM) to track real-time Au dissolution rates .
Q. Data Analysis and Modeling
Q. How can computational methods predict the stability of dicyanoaurate complexes under varying pH and redox conditions?
DFT calculations (e.g., B3LYP/LANL2DZ) model ligand exchange energetics. Key parameters:
Properties
CAS No. |
13967-50-5 |
---|---|
Molecular Formula |
C2AuKN2 |
Molecular Weight |
288.10 g/mol |
IUPAC Name |
potassium;gold(1+);dicyanide |
InChI |
InChI=1S/2CN.Au.K/c2*1-2;;/q2*-1;2*+1 |
InChI Key |
XTFKWYDMKGAZKK-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[K+].[Au+] |
Canonical SMILES |
[C-]#N.[C-]#N.[K+].[Au+] |
Related CAS |
14950-87-9 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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